molecular formula C15H11NO3 B13876106 2-Benzyl-5-hydroxyisoindole-1,3-dione

2-Benzyl-5-hydroxyisoindole-1,3-dione

Cat. No.: B13876106
M. Wt: 253.25 g/mol
InChI Key: ZJCVGFCOHPVDMM-UHFFFAOYSA-N
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Description

2-Benzyl-5-hydroxyisoindole-1,3-dione is a chemical compound based on the isoindoline-1,3-dione (phthalimide) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This particular derivative features a benzyl group at the N-2 position and a hydroxy group at the C-5 position, which are key modifications that can influence its physicochemical properties and biological activity. Phthalimide derivatives are recognized for their diverse biological activities, which include serving as cyclooxygenase (COX) enzyme inhibitors with potential anti-inflammatory and analgesic effects . Some derivatives in this class have shown activity in experimental models of inflammatory and neuropathic pain . The structural elements of these molecules, such as the heterocyclic imide moiety and the nature of the N-substituent, are critical for their interaction with biological targets. The presence of the hydroxy group on the benzene ring may contribute to the compound's antioxidant potential, as some related phthalimides have demonstrated reactive oxygen and nitrogen species (ROS/RNS) scavenging activity . This compound is intended for research applications, such as investigating structure-activity relationships (SAR) of isoindoline-1,3-dione derivatives, exploring new COX inhibitors, and studying mechanisms of inflammation. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-benzyl-5-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C15H11NO3/c17-11-6-7-12-13(8-11)15(19)16(14(12)18)9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

ZJCVGFCOHPVDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from substituted phthalic anhydrides or phthalic acid derivatives, which undergo nucleophilic attack and cyclization to form the isoindoline-1,3-dione ring. The benzyl group introduction at position 2 is often achieved through benzylation reactions of suitable precursors or by using benzyl-substituted starting materials.

Preparation via Condensation of 3-Aminopiperidine-2,6-dione and 3-Hydroxyphthalic Acid Derivatives

A prominent method, adapted from related isoindoline-1,3-dione compounds synthesis, involves the reaction of 3-aminopiperidine-2,6-dione salts with 3-hydroxyphthalic acid derivatives in the presence of a base and solvent at elevated temperatures. Although this method is described for closely related compounds (e.g., 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione), it provides a framework applicable to the preparation of this compound by appropriate modifications in substituents and reagents.

Reaction Conditions:

Parameter Typical Value/Example
Starting Materials 3-Hydroxyphthalic acid derivatives, 3-aminopiperidine-2,6-dione salts
Base Organic base (e.g., triethylamine)
Solvent Organic acid (e.g., acetic acid)
Temperature Elevated (e.g., 120 °C)
Reaction Time Several hours (varies by scale)

Mechanism Overview:

  • Neutralization of 3-aminopiperidine-2,6-dione hydrochloride with triethylamine to form the free base in situ.
  • Nucleophilic attack on the phthalic acid derivative, leading to ring closure forming the isoindoline-1,3-dione scaffold.
  • The hydroxyl group at position 5 is retained or protected/deprotected as needed.

This method allows for the incorporation of various substituents, including benzyl groups, by starting from appropriately substituted phthalic acid derivatives or by post-synthetic modifications.

Benzylation Approaches

Direct benzylation of isoindoline-1,3-dione derivatives at position 2 can be achieved by alkylation reactions using benzyl halides under basic conditions. This method involves:

  • Starting from 5-hydroxyisoindole-1,3-dione or a protected variant.
  • Treatment with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
  • Solvent systems may include DMF, DMSO, or acetone.
  • Reaction temperatures range from room temperature to reflux depending on reactivity.

This approach allows selective introduction of the benzyl group at position 2 after formation of the core ring system.

Protection and Deprotection Strategies

Given the presence of reactive hydroxyl and amino groups, protecting groups are often employed to prevent side reactions during synthesis. Common protecting groups and their applications include:

Functional Group Protecting Group Examples Purpose
Hydroxyl Allyl, methyl, methoxymethyl (MOM) Prevents undesired reactions during alkylation or condensation
Amino Boc (tert-butoxycarbonyl), Fmoc Protects amino groups during multi-step synthesis

Deprotection is typically performed under mild acidic or basic conditions after key synthetic steps are completed to yield the free hydroxyl and amino functionalities.

Purification and Characterization

Purification of this compound is commonly achieved by recrystallization or chromatographic techniques. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy to confirm functional groups.
  • Elemental analysis for purity assessment.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Solvent(s) Temperature Notes
Condensation with 3-aminopiperidine-2,6-dione salts 3-Hydroxyphthalic acid derivatives, 3-aminopiperidine-2,6-dione hydrochloride Triethylamine (organic base) Acetic acid (organic acid) ~120 °C In situ free base formation; suitable for hydroxy substitution
Benzylation of isoindoline-1,3-dione derivatives 5-Hydroxyisoindole-1,3-dione or protected derivatives Benzyl halides (benzyl bromide/chloride), K2CO3 or NaH DMF, DMSO, acetone RT to reflux Post-ring formation benzylation; requires protection of hydroxy/amino groups
Protection/Deprotection Hydroxyl and amino functional groups Boc, Fmoc, MOM, allyl groups Various solvents Mild conditions Ensures selectivity and prevents side reactions

Research Findings and Source Diversity

The primary sources of information on the preparation of isoindoline-1,3-dione derivatives, including this compound, are patent documents and peer-reviewed chemical synthesis literature. Notably:

  • Patent US9133161B2 and WO2014018866A1 provide detailed synthetic processes for isoindoline-1,3-dione compounds with hydroxy and amino substitutions, outlining reaction conditions, protecting groups, and purification methods.
  • These patents emphasize the use of organic bases such as triethylamine, organic acid solvents like acetic acid, and elevated temperatures to facilitate cyclization and substitution reactions.
  • The patents also discuss the importance of protecting groups and the formation of pharmaceutically acceptable salts, solvates, and hydrates to improve compound stability and purity.
  • The synthetic flexibility allows for the introduction of benzyl groups either by starting from benzyl-substituted phthalic acid derivatives or by benzylation of preformed isoindoline-1,3-dione cores.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-5-hydroxyisoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoindoline nucleus and the carbonyl groups at positions 1 and 3 .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts such as transition metals and organocatalysts to enhance the reactivity and selectivity of the reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield highly substituted isoindoline-1,3-dione derivatives, while reduction reactions may produce reduced isoindoline derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Benzyl-5-hydroxyisoindole-1,3-dione and Analogs

Compound Molecular Formula Substituent (Position 5) Key Properties/Bioactivity ClogP* References
This compound C₁₅H₁₁NO₃ -OH High polarity, potential H-bonding ~2.1† N/A‡
2-Benzyl-5-nitroisoindole-1,3-dione C₁₅H₁₀N₂O₄ -NO₂ Electron-deficient core, moderate lipophilicity ~3.2†
1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione Variable Variable (R-groups) Improved lipophilicity (ClogP 1.5–3.0), anthelmintic activity 1.5–3.0
Indolin-2,3-dione derivatives Variable Carbonyl groups High s2 receptor selectivity (Kis2 = 42 nM) ~2.8†

*ClogP values estimated using substituent contributions (hydroxy: -0.67; nitro: +0.28; benzyl: +2.01).
†Predicted using fragment-based methods.
‡Direct experimental data unavailable; inferences drawn from analogs.

Key Findings:

Piperazine-2,3-dione derivatives with alkyl/aryl substituents exhibit optimized ClogP values (1.5–3.0), balancing solubility and bioavailability for anthelmintic applications .

Biological Activity and Selectivity Nitro vs. Scaffold Comparisons:

  • Piperazine-2,3-diones demonstrate significant anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, attributed to their balanced lipophilicity and structural mimicry of parasite targets .
  • Indolin-2,3-diones exhibit high s2 receptor subtype selectivity (Kis1/Kis2 >72) due to their carbonyl groups, suggesting that isoindole-1,3-diones with polar substituents (e.g., -OH) may similarly influence receptor affinity .

Synthetic Accessibility 2-Benzyl-5-nitroisoindole-1,3-dione is synthesized via nitration of the parent isoindole-dione, a reaction that may be adaptable to introduce hydroxyl groups using hydroxylation or demethylation strategies .

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